2-[(1-{2-Methylpyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)methoxy]-6-(trifluoromethyl)pyridine
CAS No.: 2198166-03-7
Cat. No.: VC6969101
Molecular Formula: C19H20F3N5O
Molecular Weight: 391.398
* For research use only. Not for human or veterinary use.
![2-[(1-{2-Methylpyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)methoxy]-6-(trifluoromethyl)pyridine - 2198166-03-7](/images/structure/VC6969101.png)
CAS No. | 2198166-03-7 |
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Molecular Formula | C19H20F3N5O |
Molecular Weight | 391.398 |
IUPAC Name | 2-methyl-4-[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]pyrazolo[1,5-a]pyrazine |
Standard InChI | InChI=1S/C19H20F3N5O/c1-13-11-15-18(23-7-10-27(15)25-13)26-8-5-14(6-9-26)12-28-17-4-2-3-16(24-17)19(20,21)22/h2-4,7,10-11,14H,5-6,8-9,12H2,1H3 |
Standard InChI Key | ZLGVRJSFNUXRBT-UHFFFAOYSA-N |
SMILES | CC1=NN2C=CN=C(C2=C1)N3CCC(CC3)COC4=CC=CC(=N4)C(F)(F)F |
Chemical Identity and Structural Features
Molecular Architecture
The compound’s IUPAC name, 2-methyl-4-[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]pyrazolo[1,5-a]pyrazine, reflects its hybrid structure:
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A 2-methylpyrazolo[1,5-a]pyrazine core, a nitrogen-rich bicyclic system known for its bioisosteric properties.
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A piperidin-4-ylmethoxy linker, which enhances solubility and modulates pharmacokinetic properties.
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A 6-(trifluoromethyl)pyridine substituent, a common pharmacophore in agrochemicals and pharmaceuticals due to its metabolic stability and electronegativity.
Table 1: Key Physicochemical Properties
Property | Value |
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Molecular Formula | |
Molecular Weight | 391.398 g/mol |
SMILES | CC1=NN2C=CN=C(C2=C1)N3CCC(CC3)COC4=CC=CC(=N4)C(F)(F)F |
InChI Key | ZLGVRJSFNUXRBT-UHFFFAOYSA-N |
PubChem CID | 126874800 |
The trifluoromethyl group () at the pyridine’s 6-position contributes to enhanced lipophilicity and resistance to oxidative metabolism, a feature leveraged in kinase inhibitors .
Synthetic Pathways and Optimization
Retrosynthetic Analysis
The synthesis of this compound likely involves:
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Construction of the pyrazolo[1,5-a]pyrazine core: Microwave-assisted cyclization of aminopyrazines with ketones or aldehydes, as demonstrated for related pyrazolo[1,5-a]pyrimidines.
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Piperidine functionalization: Introducing the methoxy linker via nucleophilic substitution or Mitsunobu reactions.
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Coupling with 6-(trifluoromethyl)pyridine: Suzuki-Miyaura or Buchwald-Hartwig cross-coupling to attach the pyridine moiety.
Challenges in Synthesis
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Regioselectivity: Ensuring proper substitution on the pyrazolo[1,5-a]pyrazine ring requires precise temperature and catalyst control.
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Purification: The compound’s high molecular weight and polarity necessitate advanced chromatographic techniques, such as preparative HPLC.
Biological Activities and Mechanistic Insights
Table 2: Hypothesized Biological Targets
Target | Mechanism | Analog Support |
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EGFR | Competitive ATP inhibition | |
PARP-1 | DNA repair pathway disruption | |
Microtubule Assembly | Tubulin polymerization inhibition |
Antimicrobial Applications
Triazolo[4,3-a]pyridine sulfonamides, as reported in PMC7582516, show potent antimalarial activity (IC: 0.8–2.1 µM against Plasmodium falciparum) . The trifluoromethyl group in the subject compound may enhance membrane permeability, a critical factor in antiparasitic efficacy .
Physicochemical and ADMET Properties
Solubility and Lipophilicity
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LogP: Predicted to be ~3.1 (moderately lipophilic), favoring blood-brain barrier penetration.
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Aqueous Solubility: Limited data available, but the piperidine moiety may improve solubility in acidic environments.
Metabolic Stability
The trifluoromethyl group reduces oxidative metabolism by cytochrome P450 enzymes, potentially extending half-life in vivo .
Future Research Directions
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Comprehensive Bioactivity Profiling: High-throughput screening against kinase panels and microbial assays.
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Formulation Development: Nanoencapsulation to address solubility limitations.
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In Vivo Toxicology: Assessing hepatotoxicity and cardiotoxicity in rodent models.
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